molecular formula C28H33N5O3 B2865207 (4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone CAS No. 1105218-61-8

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone

Cat. No. B2865207
CAS RN: 1105218-61-8
M. Wt: 487.604
InChI Key: QIEJXVDTUCIRGV-UHFFFAOYSA-N
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Description

(4-(2-Methoxyphenyl)piperazin-1-yl)(1-(6-(2-methoxyphenyl)pyridazin-3-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C28H33N5O3 and its molecular weight is 487.604. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has explored derivatives structurally related to the given compound for their antimicrobial properties. For instance, the synthesis and evaluation of new pyridine derivatives have demonstrated variable and modest activity against bacteria and fungi. These derivatives exhibit potential for further exploration as antimicrobial agents, underscoring the importance of structural modification to enhance biological activity (Patel, Agravat, & Shaikh, 2011).

Analgesic and Anti-inflammatory Applications

Compounds with similar structural motifs have been synthesized and examined for their analgesic and anti-inflammatory activities. A study on the synthesis of Mannich bases of arylpyridazinones reported derivatives showing promising analgesic and anti-inflammatory properties without significant gastric ulcerogenic effects, highlighting their potential as safer therapeutic agents (Gökçe et al., 2005).

Receptor Antagonist Potential

The discovery of potent antagonists for specific receptors, such as the G protein-coupled receptor NPBWR1 (GPR7), showcases the application of structurally related compounds in targeting and modulating receptor activity. These antagonists exhibit subnanomolar potencies, indicating their high affinity and specificity for the receptor, which could be leveraged in therapeutic settings to modulate physiological responses (Romero et al., 2012).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-ARs) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the α1-ARs, by acting as a ligand . Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The interaction with these receptors can lead to activation or blockade, which is a major therapeutic approach for the treatment of numerous disorders .

Biochemical Pathways

The compound affects the biochemical pathways associated with α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors can have downstream effects on these pathways.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies identified promising lead compounds that exhibited an acceptable pharmacokinetic profile . The compound’s ADME properties can impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with α1-ARs. By acting as a ligand for these receptors, the compound can influence the contraction of smooth muscles in various parts of the body . This can have therapeutic implications for a range of disorders.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, storage conditions can affect the compound’s stability . Furthermore, the compound’s interaction with its targets can be influenced by factors such as the presence of endogenous neurotransmitters .

properties

IUPAC Name

[4-(2-methoxyphenyl)piperazin-1-yl]-[1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33N5O3/c1-35-25-9-5-3-7-22(25)23-11-12-27(30-29-23)32-15-13-21(14-16-32)28(34)33-19-17-31(18-20-33)24-8-4-6-10-26(24)36-2/h3-12,21H,13-20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIEJXVDTUCIRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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